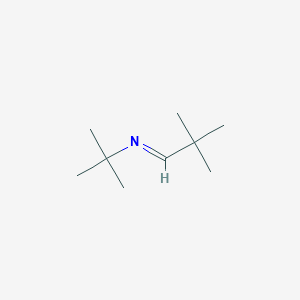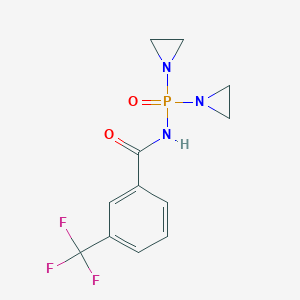
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to induce DNA cross-linking, which makes it a valuable tool in cancer research. In
Mécanisme D'action
The mechanism of action of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- involves the formation of DNA cross-links. This occurs when the compound reacts with the nitrogen atoms in the DNA bases, resulting in the formation of covalent bonds. These cross-links prevent the DNA from replicating, leading to cell death. The ability of this compound to induce DNA cross-linking makes it a potent anti-cancer agent.
Effets Biochimiques Et Physiologiques
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- has been shown to have a range of biochemical and physiological effects. In addition to its ability to induce DNA cross-linking, it has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- in lab experiments is its ability to induce DNA cross-linking. This property makes it a valuable tool in cancer research, as it can be used to inhibit the growth of cancer cells. However, one of the limitations of using this compound is its potential toxicity. It can be harmful to both cancer cells and healthy cells, making it difficult to use in clinical settings.
Orientations Futures
There are many potential future directions for research involving Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-. One area of research could focus on developing new cancer treatments that use this compound in combination with other drugs to enhance their effectiveness. Another area of research could focus on developing new methods for synthesizing this compound that are more cost-effective and environmentally friendly. Additionally, research could focus on developing new ways to deliver this compound to cancer cells, while minimizing its toxicity to healthy cells.
Méthodes De Synthèse
The synthesis of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- involves the reaction of bis(1-aziridinyl)phosphinic chloride with benzamide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the product is generally high, making it a cost-effective method for synthesizing this compound.
Applications De Recherche Scientifique
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- has been extensively used in scientific research for its ability to induce DNA cross-linking. This property makes it a valuable tool in cancer research, as it can be used to inhibit the growth of cancer cells. It has also been used in the development of new cancer treatments, as it can be used in combination with other drugs to enhance their effectiveness.
Propriétés
Numéro CAS |
1546-15-2 |
|---|---|
Nom du produit |
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl- |
Formule moléculaire |
C12H13F3N3O2P |
Poids moléculaire |
319.22 g/mol |
Nom IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-2-9(8-10)11(19)16-21(20,17-4-5-17)18-6-7-18/h1-3,8H,4-7H2,(H,16,19,20) |
Clé InChI |
TXIQRNNJDMODBD-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3 |
SMILES canonique |
C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3 |
Autres numéros CAS |
1546-15-2 |
Synonymes |
N-[Bis(1-aziridinyl)phosphinyl]-m-(trifluoromethyl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



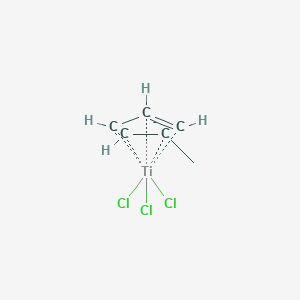
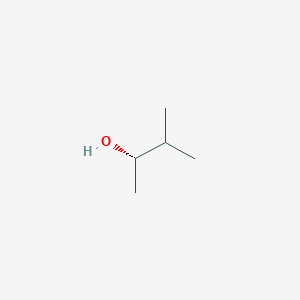
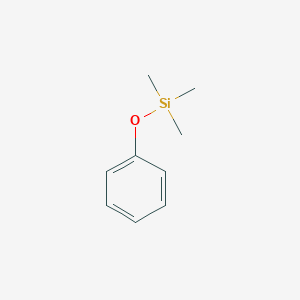
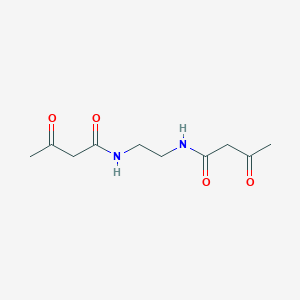
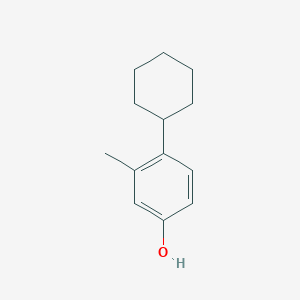
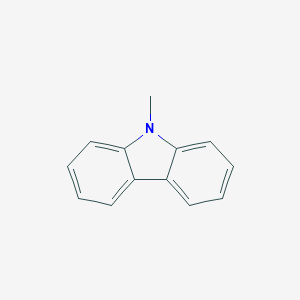
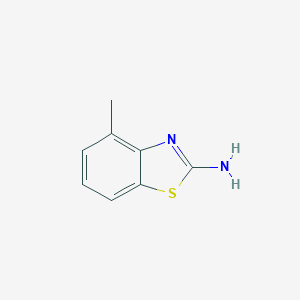

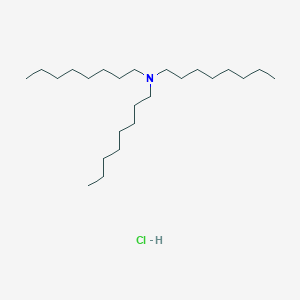

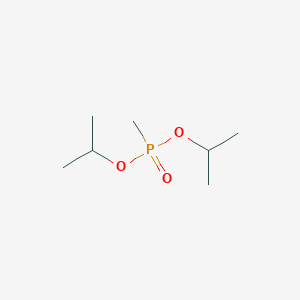
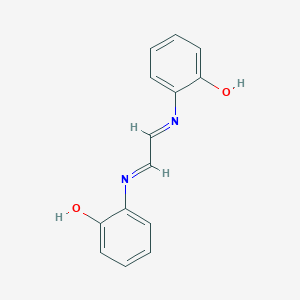
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
